![molecular formula C7H9ClN6 B15240294 4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15240294.png)
4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both pyrazole and triazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the formation of the pyrazole and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.
Aplicaciones Científicas De Investigación
4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also show comparable chemical reactivity and applications.
Uniqueness
4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to the combination of both pyrazole and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications.
Propiedades
Fórmula molecular |
C7H9ClN6 |
|---|---|
Peso molecular |
212.64 g/mol |
Nombre IUPAC |
4-chloro-1-[(1-methyltriazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C7H9ClN6/c1-13-2-5(10-12-13)3-14-4-6(8)7(9)11-14/h2,4H,3H2,1H3,(H2,9,11) |
Clave InChI |
KCFIKKJZBVCWJX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=N1)CN2C=C(C(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


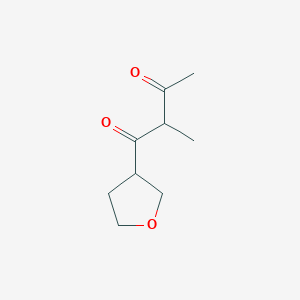

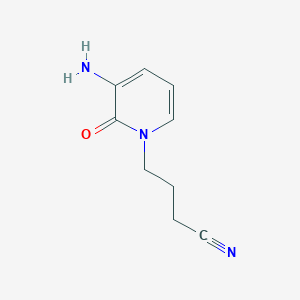
![3-{[Benzyl(2-ethoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B15240224.png)
![5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240231.png)

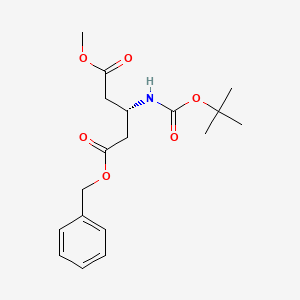
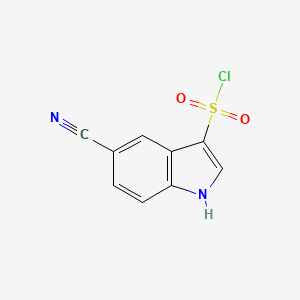

![1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole](/img/structure/B15240266.png)
![7-(Ethoxymethylidene)spiro[4.5]decan-8-one](/img/structure/B15240271.png)
![N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B15240280.png)
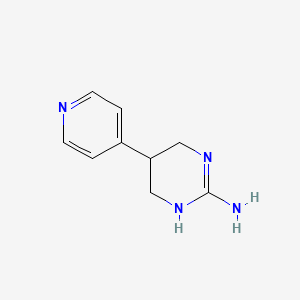
![1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B15240290.png)
